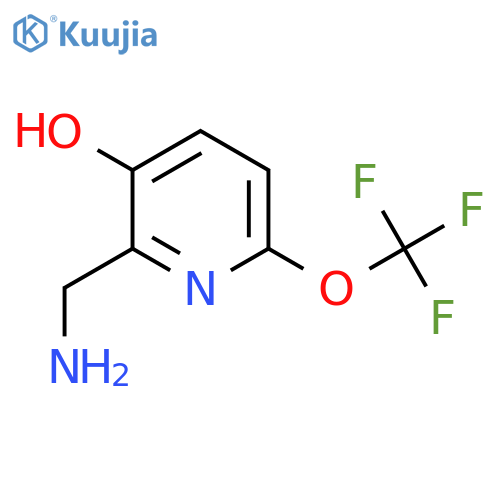Cas no 1804006-97-0 (2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine)

1804006-97-0 structure
商品名:2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine
CAS番号:1804006-97-0
MF:C7H7F3N2O2
メガワット:208.137892007828
CID:4931412
2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H7F3N2O2/c8-7(9,10)14-6-2-1-5(13)4(3-11)12-6/h1-2,13H,3,11H2
- InChIKey: RVBATLMUZCJUAZ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=C(C(CN)=N1)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 188
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 68.4
2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022002064-250mg |
2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine |
1804006-97-0 | 97% | 250mg |
$734.40 | 2022-04-02 | |
| Alichem | A022002064-1g |
2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine |
1804006-97-0 | 97% | 1g |
$1,730.40 | 2022-04-02 | |
| Alichem | A022002064-500mg |
2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine |
1804006-97-0 | 97% | 500mg |
$1,068.20 | 2022-04-02 |
2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine 関連文献
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
1804006-97-0 (2-(Aminomethyl)-3-hydroxy-6-(trifluoromethoxy)pyridine) 関連製品
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
